molecular formula C19H22FN3O4 B000573 Gatifloxacin CAS No. 112811-59-3

Gatifloxacin

Cat. No. B000573
M. Wt: 375.4 g/mol
InChI Key: XUBOMFCQGDBHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family. It inhibits the bacterial enzymes DNA gyrase and topoisomerase IV . It was patented in 1986 and approved for medical use in 1999 . It is used to treat bacterial conjunctivitis (pinkeye) in adults and children 1 year of age and older .


Chemical Reactions Analysis

A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms . Substantial degradation was observed during oxidative hydrolysis .

Scientific Research Applications

  • Clinical Efficacy : Gatifloxacin is effective against a variety of infections including acute sinusitis, chronic bronchitis, pneumonia, urinary tract infections, skin infections, and gonococcal infections (Fish & North, 2001).

  • Hypoglycaemic Action : It reduces glucose formation from pyruvate in kidney-cortex tubules, contributing to hypoglycemic effects (Drożak, Miecznik, Jarzyna, & Bryła, 2008).

  • Ocular Drug Delivery : Gatifloxacin-loaded cationic polymeric nanoparticles can prolong residence time in the eye and reduce drug re-crystallization issues (Duxfield et al., 2016).

  • Quantification in Semen : A spectrofluorimetric method was developed to quantify gatifloxacin in semen, helpful in treating genital tract infections (Colunga‐González et al., 2005).

  • Pharmacological Properties : It exhibits high oral bioavailability, low protein binding, and broad tissue distribution, making it effective against a wide spectrum of pathogens (Grasela, 2000).

  • Activity against Staphylococcus aureus : Gatifloxacin shows enhanced activity against gram-positive cocci and can eradicate susceptible Staphylococcus aureus strains within 12 hours (Ba et al., 2006).

  • Treatment of Helicobacter pylori : It is efficacious as a third-line treatment for Helicobacter pylori eradication, especially considering susceptibility assessment and gyrA mutation (Nishizawa et al., 2008).

  • Respiratory and Urinary Tract Infections : Its excellent antibacterial activity and favorable pharmacokinetics make it ideal for treating respiratory and urinary tract infections (Stahlberg et al., 1999).

  • Potential Side Effects in Diabetes : People with diabetes should avoid gatifloxacin due to potential side effects (Kendall & Wooltorton, 2006).

  • Mycobacterium tuberculosis Treatment : It has sufficient activity against Mycobacterium tuberculosis, warranting its evaluation for tuberculosis treatment (Alvirez-Freites, Carter, & Cynamon, 2002).

  • Degradation by Hydroxyl Radicals : Its degradation by hydroxyl radicals in water can reduce antimicrobial activity against Gram-positive and Gram-negative bacteria (Caianelo et al., 2017).

  • Enhanced Activity against Gram-Positive Agents : Gatifloxacin is a new agent with improved activity against Gram-positive and atypical agents, while retaining antiGram-negative activity (Blondeau, 2000).

  • Treatment of Otitis Media in Children : It is safe and efficacious for treating children with complicated otitis media (Aguilar, Soley, & Arguedas, 2007).

  • Community-Acquired Pneumonia : Gatifloxacin is effective and well-tolerated as empiric therapy for community-acquired pneumonia in the outpatient setting (Gotfried et al., 2002).

  • Ocular Use : Its use in the eye is safe and effective against a broad spectrum of bacteria, including intracellular bacteria and anaerobes (Schultz, 2012).

  • Bacterial Infections Treatment : It has good clinical and bacteriological efficacy in treating various bacterial infections (Keam, Croom, & Keating, 2005).

  • Ultrasound-Assisted Delivery : Ultrasound treatment enhances trans-corneal delivery of gatifloxacin without damaging the cornea, improving therapeutic effects (Jegal et al., 2018).

  • Pharmacodynamics in Infection Models : The efficacy against gram-positive cocci is linked to the 24-h AUC/MIC parameter (Andes & Craig, 2002).

  • Pharmacokinetics in Children : Its exposure in children with recurrent otitis media is equivalent to adults given 400 mg daily (Rubino et al., 2007).

  • Ophthalmic Inserts : Gatifloxacin ophthalmic inserts with polyvinyl alcohol showed prolonged and complete release, enhancing its effectiveness (Upendra et al., 2009).

Safety And Hazards

Gatifloxacin should be handled with care to avoid breathing mist, gas or vapours. It should not come in contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOMFCQGDBHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045704
Record name Gatifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.31e-01 g/L
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal action of Gatifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gatifloxacin

CAS RN

112811-59-3
Record name Gatifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112811-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gatifloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gatifloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gatifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GATIFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81485Y3A9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182-185 °C, 182 - 185 °C
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gatifloxacin
Reactant of Route 2
Reactant of Route 2
Gatifloxacin
Reactant of Route 3
Gatifloxacin
Reactant of Route 4
Gatifloxacin
Reactant of Route 5
Reactant of Route 5
Gatifloxacin
Reactant of Route 6
Reactant of Route 6
Gatifloxacin

Citations

For This Compound
34,200
Citations
CM Perry, JAB Balfour, HM Lamb - Drugs, 1999 - Springer
… in a multinational trial showed that oral gatifloxacin 400 mg/day produced a … The clinical efficacy of gatifloxacin was similar to that of … ▴ Oral gatifloxacin 400 mg/day showed clinical and …
Number of citations: 268 link.springer.com
CM Perry, D Ormrod, M Hurst, SV Onrust - Drugs, 2002 - Springer
… High concentrations of gatifloxacin are achieved in plasma and target tissues/fluids. Gatifloxacin … Few clinically significant interactions between gatifloxacin and other drugs have been …
Number of citations: 162 link.springer.com
DM Grasela - Clinical infectious diseases, 2000 - academic.oup.com
… With multiple-dose administration of gatifloxacin once … of gatifloxacin during the gatifloxacin clinical pharmacology program. A review of the safety and pharmacokinetics of gatifloxacin is …
Number of citations: 177 academic.oup.com
LD Saravolatz, J Leggett - Clinical infectious diseases, 2003 - academic.oup.com
Gatifloxacin, gemifloxacin, and moxifloxacin are the newest fluoroquinolones and show excellent in vitro activity against a wide variety of respiratory tract pathogens, many gram-…
Number of citations: 171 academic.oup.com
DN Fish, DS North - … : The Journal of Human Pharmacology and …, 2001 - Wiley Online Library
Gatifloxacin is a new 8—methoxy‐fluoroquinolone antibiotic approved for use in the United States in December 1999. It has a broad spectrum of activity with potent activity against gram‐…
A Lubasch, I Keller, K Borner, P Koeppe… - Antimicrobial agents …, 2000 - Am Soc Microbiol
In an open, randomized, six-period crossover study, the pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin were compared after …
Number of citations: 288 journals.asm.org
JM Blondeau - Expert Opinion on Investigational Drugs, 2000 - Taylor & Francis
… Gatifloxacin appears to have a low propensity for the selection of resistant mutants. Clinical trial data supports the use of gatifloxacin … will focus on the antimicrobial activity of gatifloxacin. …
Number of citations: 39 www.tandfonline.com
LY Park-Wyllie, DN Juurlink, A Kopp… - … England Journal of …, 2006 - Mass Medical Soc
… regarding the effects of gatifloxacin on blood glucose levels, but … ]) developed shortly after gatifloxacin therapy but who had no … We hypothesized that gatifloxacin would be more strongly …
Number of citations: 485 www.nejm.org
CS Merle, K Fielding, OB Sow… - … England Journal of …, 2014 - Mass Medical Soc
… The fourth-generation fluoroquinolones gatifloxacin and … Gatifloxacin was chosen for this study on the basis of its … and safety of a 4-month gatifloxacin-containing regimen, as compared …
Number of citations: 469 www.nejm.org
R Solomon, ED Donnenfeld, HD Perry, RW Snyder… - Ophthalmology, 2005 - Elsevier
… Given the increased aqueous penetration of moxifloxacin and gatifloxacin over ciprofloxacin … topical use of moxifloxacin and gatifloxacin over ciprofloxacin for preoperative prophylaxis …
Number of citations: 186 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.